Cas no 873443-66-4 (2,6-Dichloro-4-(o-tolyl)nicotinonitrile)

2,6-Dichloro-4-(o-tolyl)nicotinonitrile structure
873443-66-4 structure
Product Name:2,6-Dichloro-4-(o-tolyl)nicotinonitrile
CAS No:873443-66-4
MF:C13H8Cl2N2
MW:263.122020721436
MDL:MFCD18258872
CID:1878861
PubChem ID:57355004
Update Time:2024-12-09

2,6-Dichloro-4-(o-tolyl)nicotinonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarbonitrile, 2,6-dichloro-4-(2-methylphenyl)-
    • 2,6-Dichloro-4-(o-tolyl)nicotinonitrile
    • 2,6-dichloro-4-(2-methylphenyl)pyridine-3-carbonitrile
    • 3-cyano-2,6-dichloro-4-(2-methylphenyl)pyridine
    • 3-PYRIDINECARBONITRILE,2,6-DICHLORO-4-(2-METHYLPHENYL)
    • SY233462
    • AK569843
    • 2,6-Dichloro-4-(2-methylphenyl)-3-pyridinecarbonitrile (ACI)
    • AKOS030524163
    • CS-0161500
    • DTXSID60722832
    • MFCD18258872
    • 873443-66-4
    • DS-19659
    • C76860
    • YJB44366
    • DB-104001
    • SCHEMBL1399303
    • MDL: MFCD18258872
    • Inchi: 1S/C13H8Cl2N2/c1-8-4-2-3-5-9(8)10-6-12(14)17-13(15)11(10)7-16/h2-6H,1H3
    • InChI Key: HDFNZYMPHSNNQC-UHFFFAOYSA-N
    • SMILES: N#CC1C(C2C(C)=CC=CC=2)=CC(Cl)=NC=1Cl

Computed Properties

  • Exact Mass: 262.00600
  • Monoisotopic Mass: 262.0064537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.7
  • XLogP3: 4.5

Experimental Properties

  • Boiling Point: 399.6±42.0℃/760mmHg
  • PSA: 36.68000
  • LogP: 4.23548

2,6-Dichloro-4-(o-tolyl)nicotinonitrile Pricemore >>

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2,6-Dichloro-4-(o-tolyl)nicotinonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ;  20 min, 20 - 25 °C; 24 h, 25 - 30 °C
2.1 Reagents: Phosphorus oxychloride ;  10 h, 135 °C
Reference
Research and Development of an Efficient Process for the Construction of the 2,4,5-Substituted Pyridines of NK-1 Receptor Antagonists
Harrington, Peter J.; et al, Organic Process Research & Development, 2006, 10(6), 1157-1166

Production Method 2

Reaction Conditions
1.1 Solvents: Butyl acetate ;  24 h, reflux
2.1 Reagents: Triethylamine Solvents: Methanol ;  1 min, reflux; reflux → 25 °C; 66 h, 25 °C
3.1 Reagents: Phosphorus oxychloride ;  10 h, 135 °C
Reference
Research and Development of an Efficient Process for the Construction of the 2,4,5-Substituted Pyridines of NK-1 Receptor Antagonists
Harrington, Peter J.; et al, Organic Process Research & Development, 2006, 10(6), 1157-1166

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  10 h, 135 °C
Reference
Research and Development of an Efficient Process for the Construction of the 2,4,5-Substituted Pyridines of NK-1 Receptor Antagonists
Harrington, Peter J.; et al, Organic Process Research & Development, 2006, 10(6), 1157-1166

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ;  1 min, reflux; reflux → 25 °C; 66 h, 25 °C
2.1 Reagents: Phosphorus oxychloride ;  10 h, 135 °C
Reference
Research and Development of an Efficient Process for the Construction of the 2,4,5-Substituted Pyridines of NK-1 Receptor Antagonists
Harrington, Peter J.; et al, Organic Process Research & Development, 2006, 10(6), 1157-1166

Production Method 5

Reaction Conditions
1.1 Catalysts: Morpholine Solvents: Isopropanol ;  60 min, 20 - 33 °C
2.1 Reagents: Triethylamine Solvents: Methanol ;  1 min, reflux; reflux → 25 °C; 66 h, 25 °C
3.1 Reagents: Phosphorus oxychloride ;  10 h, 135 °C
Reference
Research and Development of an Efficient Process for the Construction of the 2,4,5-Substituted Pyridines of NK-1 Receptor Antagonists
Harrington, Peter J.; et al, Organic Process Research & Development, 2006, 10(6), 1157-1166

2,6-Dichloro-4-(o-tolyl)nicotinonitrile Raw materials

2,6-Dichloro-4-(o-tolyl)nicotinonitrile Preparation Products

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